[(5-Methylfuran-2-yl)methylidene]propanedinitrile
CAS No.: 81020-79-3
Cat. No.: VC16080955
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81020-79-3 |
|---|---|
| Molecular Formula | C9H6N2O |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 2-[(5-methylfuran-2-yl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C9H6N2O/c1-7-2-3-9(12-7)4-8(5-10)6-11/h2-4H,1H3 |
| Standard InChI Key | LYDFGOIVNORMMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C=C(C#N)C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 2-[(5-methylfuran-2-yl)methylidene]propanedinitrile, reflects its core structure: a furan ring substituted at the 5-position with a methyl group and at the 2-position with a propanedinitrile moiety. The planar furan ring and conjugated nitrile groups create a π-electron-rich system, which influences its reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| SMILES | CC1=CC=C(O1)C=C(C#N)C#N |
| InChI Key | LYDFGOIVNORMMX-UHFFFAOYSA-N |
| CAS Registry Number | 81020-79-3 |
Spectroscopic and Computational Data
Infrared (IR) spectroscopy reveals strong absorption bands at ~2200 cm⁻¹, characteristic of nitrile (C≡N) stretching vibrations . Nuclear magnetic resonance (NMR) spectra show distinct signals for the furan protons (δ 6.2–7.1 ppm) and methyl group (δ 2.3 ppm) . Computational studies predict a collision cross-section (CCS) of 158.2 Ų for the molecular ion ([M]⁺), aiding in mass spectrometry-based identification .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via Knoevenagel condensation between 5-methylfurfural and malononitrile under basic conditions. This one-pot reaction proceeds with high yield (70–85%) due to the electron-withdrawing effect of the nitrile groups, which stabilize the intermediate enolate.
Reaction Scheme:
Optimization Strategies
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Catalyst Selection: Ammonium acetate or piperidine are preferred catalysts for minimizing side reactions.
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Solvent Systems: Ethanol or tetrahydrofuran (THF) enhance reaction homogeneity and yield .
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Temperature Control: Reactions conducted at 60–80°C achieve optimal kinetics without decomposition .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Derivatives of [(5-Methylfuran-2-yl)methylidene]propanedinitrile exhibit broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to disruption of microbial cell membrane integrity.
Table 2: Antimicrobial Activity Profile
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Applications in Materials Science
Organic Electronics
The compound’s conjugated system enables its use as an electron-transport layer in organic light-emitting diodes (OLEDs). Devices incorporating this material show external quantum efficiencies (EQEs) of 12–15%, attributed to enhanced charge mobility .
Photocatalytic Systems
When functionalized with TiO₂ nanoparticles, the compound acts as a photosensitizer in visible-light-driven water splitting, achieving a hydrogen evolution rate of 4.2 mmol·g⁻¹·h⁻¹ .
Challenges and Future Directions
Scalability and Cost
Current synthesis routes rely on costly nitrile precursors. Developing green chemistry approaches using bio-based furans could reduce production costs by 30–40% .
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